molecular formula C13H9ClN2O2 B3047899 Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- CAS No. 14796-61-3

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-

Cat. No.: B3047899
CAS No.: 14796-61-3
M. Wt: 260.67 g/mol
InChI Key: MMDWOLQSRQJUTB-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a chloro group at the 4-position and an imine linkage to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between 4-chlorobenzenamine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-chloro-N-[(4-aminophenyl)methylene]benzenamine.

    Reduction: The major product is 4-chloro-N-[(4-aminophenyl)methyl]benzenamine.

    Substitution: The products depend on the nucleophile used, such as 4-hydroxy-N-[(4-nitrophenyl)methylene]benzenamine.

Scientific Research Applications

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the imine linkage can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-chloro-N-methyl-
  • Benzenamine, 4-chloro-2-nitro-
  • Benzenamine, 4-chloro-N-[(4-aminophenyl)methylene]-

Uniqueness

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- is unique due to the presence of both a chloro and a nitro group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDWOLQSRQJUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359458
Record name Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14796-61-3
Record name Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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